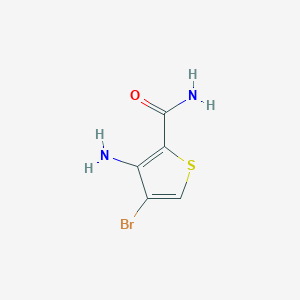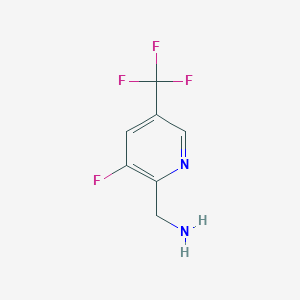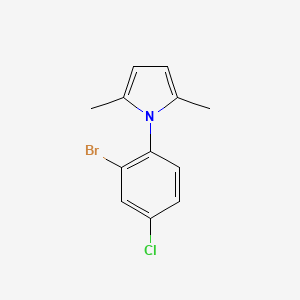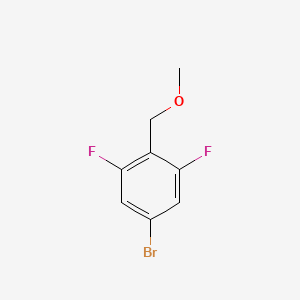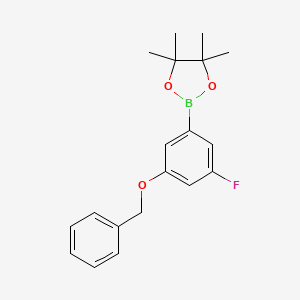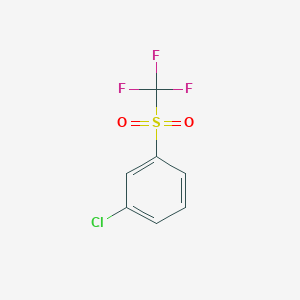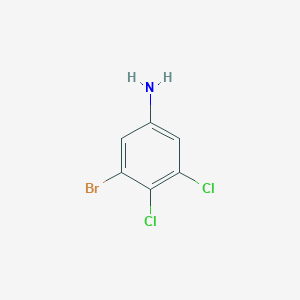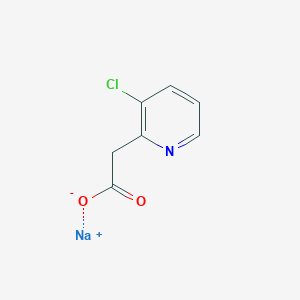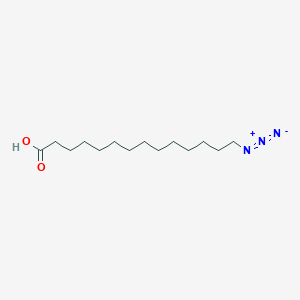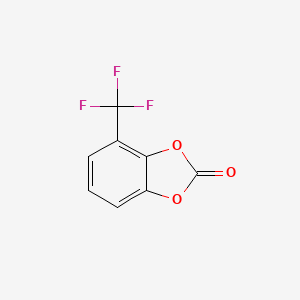
5-(Trifluoromethyl)-1,3-benzodioxol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)-1,3-benzodioxol-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzodioxole ring. The trifluoromethyl group, denoted as -CF₃, is known for its significant electronegativity and ability to influence the chemical properties of the molecules it is part of . This compound is of interest in various fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Similar trifluoromethylated compounds have been found to interact with various enzymes and receptors .
Mode of Action
For instance, after monophosphorylation with viral thymidine kinases, 5-(trifluoromethyl)-2’-deoxyuridine-5’-monophosphate irreversibly inhibits thymidylate synthase .
Biochemical Pathways
Similar compounds have been found to inhibit viral enzymes and disrupt metabolic transformations of nucleosides .
Pharmacokinetics
In silico computational methods have been used to predict the pharmacokinetic properties of similar trifluoromethylated compounds .
Result of Action
Similar compounds have been found to induce antioxidant, anti-inflammatory, and anti-apoptotic effects in several mammalian cell types .
Action Environment
Environmental factors can significantly influence the action of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a catalyst . The reaction conditions often involve the use of a base like tetrabutylammonium fluoride in a solvent such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using more efficient and scalable methods.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1,3-benzodioxol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts and specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Catalysts such as palladium and reagents like trifluoromethyltrimethylsilane are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the benzodioxole ring .
Scientific Research Applications
5-(Trifluoromethyl)-1,3-benzodioxol-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: Another compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenol: Contains a trifluoromethyl group attached to a phenol ring.
Trifluoromethylpyridine: Features a trifluoromethyl group attached to a pyridine ring.
Uniqueness
5-(Trifluoromethyl)-1,3-benzodioxol-2-one is unique due to the presence of both the trifluoromethyl group and the benzodioxole ring, which confer distinct chemical and physical properties. This combination enhances its stability, lipophilicity, and potential for diverse applications in various fields .
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-benzodioxol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3O3/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIYBEATTIFPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
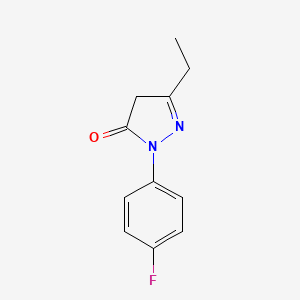
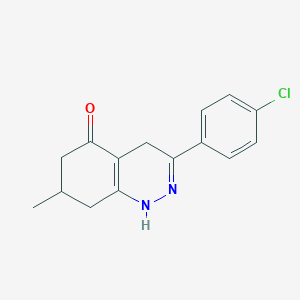
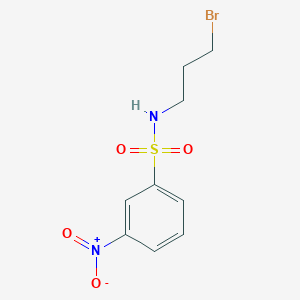
![Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6355701.png)
